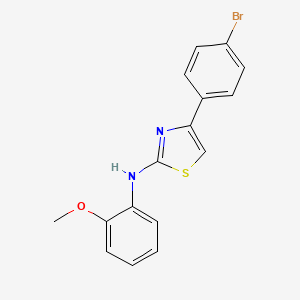
4-(4-bromophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-ブロモフェニル)-N-(2-メトキシフェニル)-1,3-チアゾール-2-アミンは、チアゾール誘導体のクラスに属する合成有機化合物です。この化合物は、硫黄原子と窒素原子を含む五員環であるチアゾール環の存在を特徴としています。
2. 製法
合成経路と反応条件
4-(4-ブロモフェニル)-N-(2-メトキシフェニル)-1,3-チアゾール-2-アミンの合成は、通常、次の手順を含みます。
チアゾール環の形成: チアゾール環は、α-ハロケトンとチオ尿素の反応を含むハントシュチアゾール合成によって合成できます。この場合、4-ブロモアセトフェノンをチオ尿素と反応させて、4-(4-ブロモフェニル)-1,3-チアゾール-2-チオールを生成できます。
アミノ化反応: 次に、チアゾール誘導体を、適切な条件下で2-メトキシアニリンとアミノ化反応させて、最終生成物である4-(4-ブロモフェニル)-N-(2-メトキシフェニル)-1,3-チアゾール-2-アミンを得ます。
工業生産方法
この化合物の工業生産には、より高い収率と純度を達成するために、上記の合成経路の最適化が含まれる場合があります。これには、高度な触媒、制御された反応条件、および効率的な精製技術の使用が含まれる場合があります。
3. 化学反応解析
反応の種類
4-(4-ブロモフェニル)-N-(2-メトキシフェニル)-1,3-チアゾール-2-アミンは、次のようなさまざまな化学反応を起こす可能性があります。
置換反応: 適切な条件下では、ブロモフェニル基の臭素原子は、アミンやチオールなどの他の求核剤と置換できます。
酸化反応: チアゾール環は、過酸化水素やm-クロロ過安息香酸などの酸化剤を使用して、スルホキシドまたはスルホンを形成するために酸化できます。
還元反応: ニトロ基が存在する場合、パラジウム炭素と水素ガスなどの還元剤を使用してアミンに還元できます。
一般的な試薬と条件
置換反応: 求核剤(例:アミン、チオール)、溶媒(例:ジメチルホルムアミド、エタノール)、塩基(例:炭酸カリウム)。
酸化反応: 酸化剤(例:過酸化水素、m-クロロ過安息香酸)、溶媒(例:ジクロロメタン)。
還元反応: 還元剤(例:パラジウム炭素、水素ガス)、溶媒(例:エタノール)。
生成される主な生成物
置換反応: さまざまな官能基を持つ置換チアゾール誘導体。
酸化反応: チアゾールスルホキシドまたはスルホン。
還元反応: アミノ化されたチアゾール誘導体。
4. 科学研究の応用
4-(4-ブロモフェニル)-N-(2-メトキシフェニル)-1,3-チアゾール-2-アミンは、次のようないくつかの科学研究の応用があります。
化学: より複雑なチアゾール誘導体の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性、抗真菌性、抗癌性などの潜在的な生物活性について調査されています。
医学: 生物学的標的に作用する能力から、潜在的な治療薬として研究されています。
産業: 新素材や化学プロセスの開発に利用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea. In this case, 4-bromoacetophenone can be reacted with thiourea to form 4-(4-bromophenyl)-1,3-thiazole-2-thiol.
Amination Reaction: The thiazole derivative is then subjected to an amination reaction with 2-methoxyaniline under suitable conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.
化学反応の分析
Types of Reactions
4-(4-bromophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon and hydrogen gas.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, ethanol), and bases (e.g., potassium carbonate).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Reduction Reactions: Reducing agents (e.g., palladium on carbon, hydrogen gas), solvents (e.g., ethanol).
Major Products Formed
Substitution Reactions: Substituted thiazole derivatives with various functional groups.
Oxidation Reactions: Thiazole sulfoxides or sulfones.
Reduction Reactions: Aminated thiazole derivatives.
科学的研究の応用
4-(4-bromophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
4-(4-ブロモフェニル)-N-(2-メトキシフェニル)-1,3-チアゾール-2-アミンの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素または受容体に結合して、生物学的プロセスの阻害または活性化をもたらす可能性があります。たとえば、それは微生物の増殖に関与する特定の酵素の活性を阻害し、それによって抗菌性を示す可能性があります。
6. 類似の化合物との比較
類似の化合物
- 4-(4-クロロフェニル)-N-(2-メトキシフェニル)-1,3-チアゾール-2-アミン
- 4-(4-フルオロフェニル)-N-(2-メトキシフェニル)-1,3-チアゾール-2-アミン
- 4-(4-ヨードフェニル)-N-(2-メトキシフェニル)-1,3-チアゾール-2-アミン
独自性
4-(4-ブロモフェニル)-N-(2-メトキシフェニル)-1,3-チアゾール-2-アミンは、反応性と生物活性を影響を与える可能性のある臭素原子の存在によって独自です。臭素原子はハロゲン結合に関与することができ、これは、クロロ、フルオロ、またはヨード類似体と比較して、化合物の生物学的標的との相互作用を強化する可能性があります。
類似化合物との比較
Similar Compounds
- 4-(4-chlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine
- 4-(4-fluorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine
- 4-(4-iodophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine
Uniqueness
4-(4-bromophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets compared to its chloro, fluoro, or iodo analogs.
特性
分子式 |
C16H13BrN2OS |
|---|---|
分子量 |
361.3 g/mol |
IUPAC名 |
4-(4-bromophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H13BrN2OS/c1-20-15-5-3-2-4-13(15)18-16-19-14(10-21-16)11-6-8-12(17)9-7-11/h2-10H,1H3,(H,18,19) |
InChIキー |
CRNQRYRORJEWOA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1NC2=NC(=CS2)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Tert-butyl-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11107183.png)
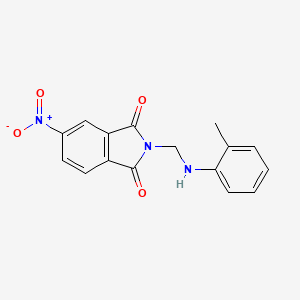
![2-Bromo-N-({N'-[(3E)-5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11107195.png)

![N-{[N'-(1-Methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B11107212.png)
![2-{2-[(2,3,5,6-Tetrafluorophenyl)sulfanyl]ethyl}pyridine](/img/structure/B11107214.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11107215.png)
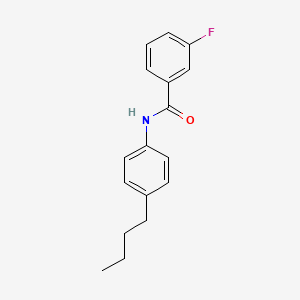
![Terephthalaldehyde 1,4-bis[4-(4-nitroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-YL]dihydrazone](/img/structure/B11107232.png)
![N'-[(1Z)-2-methyl-1-phenylpropylidene]-2-phenoxyacetohydrazide](/img/structure/B11107245.png)
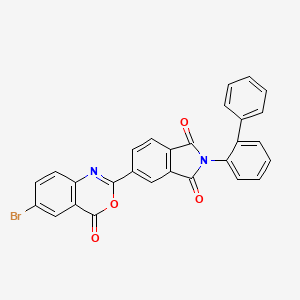
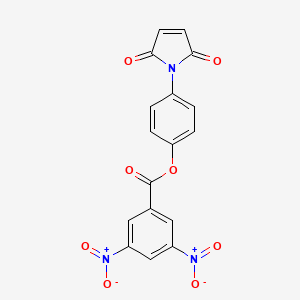

-7-methoxy-2,3-dihydro-4H-chromen-4-ylidene]amino}oxy)methanone](/img/structure/B11107273.png)
